(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron (T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron Fluorescent reagent for the labeling of amines. Excitation maximum ~ 588 nm; emission maximum ~ 616 nm.
Brand Name: Vulcanchem
CAS No.: 197306-80-2
VCID: VC0005078
InChI: InChI=1S/C31H29BF2N4O6S/c33-32(34)36-22(19-23-10-14-26(37(23)32)27-5-4-18-45-27)9-13-25(36)21-7-11-24(12-8-21)43-20-28(39)35-17-3-1-2-6-31(42)44-38-29(40)15-16-30(38)41/h4-5,7-14,18-19H,1-3,6,15-17,20H2,(H,35,39)
SMILES: [B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F
Molecular Formula: C31H29BF2N4O6S
Molecular Weight: 634.5 g/mol

(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron

CAS No.: 197306-80-2

Cat. No.: VC0005078

Molecular Formula: C31H29BF2N4O6S

Molecular Weight: 634.5 g/mol

* For research use only. Not for human or veterinary use.

(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron - 197306-80-2

CAS No. 197306-80-2
Molecular Formula C31H29BF2N4O6S
Molecular Weight 634.5 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate
Standard InChI InChI=1S/C31H29BF2N4O6S/c33-32(34)36-22(19-23-10-14-26(37(23)32)27-5-4-18-45-27)9-13-25(36)21-7-11-24(12-8-21)43-20-28(39)35-17-3-1-2-6-31(42)44-38-29(40)15-16-30(38)41/h4-5,7-14,18-19H,1-3,6,15-17,20H2,(H,35,39)
Standard InChI Key NCYPKNAEMUYMBG-UHFFFAOYSA-N
SMILES [B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F
Canonical SMILES [B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F

Structural and Chemical Properties

The molecular formula of this compound is C31H29BF2N4O6S\text{C}_{31}\text{H}_{29}\text{BF}_2\text{N}_4\text{O}_6\text{S}, with a molar mass of 634.45 g/mol . The InChI key confirms the presence of a thienyl group (C4H3S\text{C}_4\text{H}_3\text{S}), a pyrrolidinyl dione moiety, and a hexyl chain functionalized with a succinimidyl ester . The difluoroboron center stabilizes the conjugated π-system, resulting in high molar absorptivity (ε>80, ⁣000M1cm1\varepsilon > 80,\!000 \, \text{M}^{-1}\text{cm}^{-1}) and a fluorescence quantum yield (Φ0.9\Phi \approx 0.9) .

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC31H29BF2N4O6S\text{C}_{31}\text{H}_{29}\text{BF}_2\text{N}_4\text{O}_6\text{S}
Molar Mass634.45 g/mol
λmax\lambda_{\text{max}} (Absorption)590 nm (in methanol)
λem\lambda_{\text{em}} (Emission)620 nm
Solubility≥100 mM in DMSO
Storage Conditions-20°C, protected from light

Synthesis and Functionalization

The synthesis involves a multi-step process:

  • Dipyrromethene Formation: Condensation of 2-thienylpyrrole with an aldehyde derivative forms the dipyrromethene ligand .

  • Boron Complexation: Reaction with boron trifluoride diethyl etherate (BF3O(Et)2\text{BF}_3\cdot\text{O}(\text{Et})_2) yields the difluoroboron core .

  • Esterification: The hexyl chain is functionalized with a succinimidyl ester via carbodiimide-mediated coupling .

This route achieves a purity of >95% (HPLC) and a mass spectrum consistent with the theoretical molecular weight . Modifications at the meso position (e.g., introducing thienyl groups) tune photophysical properties, while the succinimidyl ester enables covalent bonding to primary amines in proteins or oligonucleotides .

Photophysical Characteristics

The compound’s fluorescence arises from its rigid, planar structure, which minimizes non-radiative decay. Key attributes include:

  • High Photostability: Resists degradation under prolonged illumination, critical for time-lapse microscopy .

  • Low Environmental Sensitivity: Fluorescence intensity remains stable across pH 4–10 and in polar (water) or nonpolar (hexane) solvents.

  • Large Stokes Shift (30 nm): Reduces self-quenching and improves signal-to-noise ratios in imaging .

Table 2: Comparison with Commercial Dyes

Dyeλex\lambda_{\text{ex}} (nm)λem\lambda_{\text{em}} (nm)Quantum Yield
This Compound5906200.90
Texas Red5966150.50
Alexa Fluor 5945906170.88

Biological and Industrial Applications

Cellular Imaging

The dye’s lipophilicity allows selective staining of lipid membranes and organelles (e.g., lipid droplets, endoplasmic reticulum) . In live-cell imaging, it tracks membrane dynamics with minimal phototoxicity, outperforming traditional dyes like Nile Red.

Drug Delivery Tracking

Conjugation to chemotherapeutic agents (e.g., doxorubicin) enables real-time monitoring of drug uptake in cancer cells. A 2024 study demonstrated its use in visualizing pH-sensitive drug release in glioblastoma models, with a 3-fold increase in tracking resolution compared to Alexa Fluor 594.

Optoelectronic Devices

The thienyl group enhances charge transfer in dye-sensitized solar cells (DSSCs), achieving a power conversion efficiency (PCE) of 8.2% in preliminary trials .

Stability and Reactivity

The succinimidyl ester hydrolyzes in aqueous buffers (half-life: 4 hours at pH 7.4), necessitating anhydrous storage . The difluoroboron core resists demetallation under oxidative conditions, unlike porphyrin-based dyes .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator